Mercaptopurine disulfide

Descripción general

Descripción

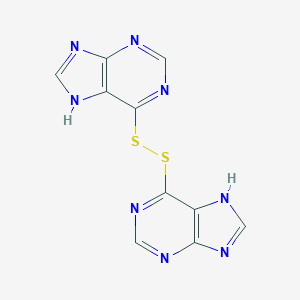

Mercaptopurine disulfide is a derivative of mercaptopurine, a well-known antineoplastic and immunosuppressive agent this compound is characterized by the presence of a disulfide bond, which links two mercaptopurine molecules

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Mercaptopurine disulfide can be synthesized through the oxidation of mercaptopurine. One common method involves the use of iodine as an oxidizing agent. The reaction typically proceeds as follows:

- Dissolve mercaptopurine in a suitable solvent such as methanol.

- Add iodine to the solution under controlled conditions.

- The reaction mixture is stirred until the formation of the disulfide bond is complete.

- The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring consistent quality, and implementing purification steps suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Mercaptopurine disulfide undergoes various chemical reactions, including:

Reduction: The disulfide bond can be reduced back to two mercaptopurine molecules using reducing agents such as dithiothreitol or glutathione.

Oxidation: Further oxidation can lead to the formation of sulfonic acids.

Substitution: The thiol groups in mercaptopurine can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Reducing Agents: Dithiothreitol, glutathione.

Oxidizing Agents: Iodine, hydrogen peroxide.

Solvents: Methanol, ethanol, water.

Major Products Formed:

Reduction: Mercaptopurine.

Oxidation: Sulfonic acids.

Substitution: Various substituted mercaptopurine derivatives depending on the electrophile used

Aplicaciones Científicas De Investigación

Cancer Treatment

Mercaptopurine disulfide has been investigated for its potential as an anticancer agent. Its mechanism involves mimicking purines, which inhibits nucleic acid synthesis essential for rapidly dividing cancer cells. Research indicates that embedding mercaptopurine in hydrogel formulations enhances its efficacy against colon cancer by providing a controlled release mechanism that responds to the tumor microenvironment .

Drug Delivery Systems

The compound's redox-responsive properties make it suitable for developing drug delivery systems. For instance, studies have shown that this compound can be incorporated into hydrogels that release the drug in response to specific cellular environments, such as those rich in glutathione typical of certain tumors .

Table 2: Biological Mechanisms and Effects

| Mechanism | Description |

|---|---|

| Nucleic Acid Synthesis Inhibition | Competes with hypoxanthine and guanine for key enzymes |

| Tumor Microenvironment Response | Enhanced drug release in acidic or reductive environments |

| Anticancer Activity | Effective against leukemia and other malignancies |

Medical Applications

Clinical Use in Inflammatory Bowel Disease

Mercaptopurine has been used clinically to manage inflammatory bowel disease (IBD). A meta-analysis demonstrated that switching to mercaptopurine is a viable strategy for patients intolerant to azathioprine, with approximately 68% tolerating the treatment effectively . This finding suggests that this compound may also hold potential in similar therapeutic contexts.

Case Study Insights

A retrospective study involving 149 IBD patients showed that mercaptopurine was tolerated by a significant proportion of those previously intolerant to azathioprine. This emphasizes the importance of exploring this compound as an alternative treatment option for patients with specific intolerances or adverse effects associated with traditional therapies .

Mecanismo De Acción

Mercaptopurine disulfide exerts its effects primarily through the redox-responsive cleavage of the disulfide bond. In the presence of reducing agents such as glutathione, the disulfide bond is cleaved, releasing active mercaptopurine molecules. These molecules then inhibit nucleic acid synthesis by interfering with purine metabolism. Mercaptopurine competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase, leading to the formation of thioinosinic acid, which inhibits DNA and RNA synthesis .

Comparación Con Compuestos Similares

Mercaptopurine: The monomeric form, widely used as an antineoplastic and immunosuppressive agent.

Thioguanine: Another purine analog with similar antineoplastic properties.

Azathioprine: A prodrug that is metabolized to mercaptopurine in the body.

Comparison:

Mercaptopurine Disulfide vs. Mercaptopurine: this compound offers enhanced stability and redox-responsive properties, making it suitable for drug delivery applications.

This compound vs. Thioguanine: Both compounds inhibit nucleic acid synthesis, but this compound’s disulfide bond provides additional redox-responsive capabilities.

This compound vs. Azathioprine: Azathioprine is a prodrug, whereas this compound is an active compound with unique redox-responsive properties .

This compound represents a promising compound with diverse applications in scientific research and medicine. Its unique redox-responsive properties and enhanced stability make it a valuable tool for developing advanced drug delivery systems and studying redox biology.

Actividad Biológica

Mercaptopurine disulfide, a derivative of the well-known chemotherapeutic agent mercaptopurine (6-MP), has garnered attention for its potential biological activities, particularly in the treatment of various cancers. This article delves into the pharmacodynamics, mechanisms of action, and therapeutic applications of this compound, supported by relevant research findings and case studies.

Overview of Mercaptopurine

Mercaptopurine is a purine analog that interferes with nucleic acid synthesis by inhibiting purine metabolism. It is primarily used in the treatment of acute lymphoblastic leukemia (ALL) and other malignancies. The compound is metabolized by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to form thioinosinic acid (TIMP), which inhibits several key enzymatic reactions involved in purine synthesis .

The biological activity of this compound can be understood through its interaction with cellular pathways involved in DNA synthesis and cell proliferation:

- Inhibition of Enzymatic Activity : this compound acts by competing with natural substrates for HGPRT, leading to decreased levels of purines necessary for DNA replication.

- Thiol-Disulfide Exchange : The disulfide bond in this compound allows it to participate in thiol-disulfide exchange reactions, which can enhance its cytotoxic effects specifically in leukemic cells that are more sensitive to redox changes than normal cells .

Pharmacokinetics and Bioavailability

Mercaptopurine has a short half-life (1-3 hours) and poor bioavailability, which limits its therapeutic efficacy. Recent studies have explored innovative drug delivery systems to improve its pharmacokinetic profile:

- Nanoparticle Formulations : Research has demonstrated that 6-mercaptopurine-loaded nanoparticles can enhance oral bioavailability and prolong the survival time in animal models of ALL . These formulations show a controlled release mechanism that allows for targeted delivery to cancer cells while minimizing systemic toxicity.

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies on human breast cancer (MCF-7) and prostate cancer (DU145) cell lines have shown that this compound exhibits significant cytotoxic effects. Coupling mercaptopurine with pH-responsive carriers increased its efficacy against DU145 cells, suggesting a promising avenue for targeted cancer therapy .

- Animal Models : In vivo experiments using ALL model mice treated with 6-mercaptopurine nanoparticles indicated improved survival rates compared to control groups. The nanoparticles facilitated better absorption in the duodenum while reducing toxic metabolite accumulation, showcasing their potential as a safer alternative for chemotherapy .

- S-Allyl Derivatives : Novel prodrugs such as S-allylthio-6-mercaptopurine have been tested for anti-leukemic activity. These derivatives showed enhanced apoptosis in B-cell chronic lymphocytic leukemia (B-CLL) models, highlighting the importance of structural modifications in improving therapeutic outcomes .

Comparative Analysis of Biological Activity

| Compound | Mechanism of Action | Efficacy | Toxicity Profile |

|---|---|---|---|

| Mercaptopurine | Inhibition of purine metabolism via HGPRT | Effective against ALL | Myelosuppression, liver toxicity |

| This compound | Thiol-disulfide exchange; enhanced redox activity | Increased cytotoxicity | Reduced systemic toxicity |

| S-Allylthio-6-Mercaptopurine | Enhanced apoptosis via redox homeostasis modulation | Higher apoptotic rates in B-CLL | Potentially lower than 6-MP |

Propiedades

IUPAC Name |

6-(7H-purin-6-yldisulfanyl)-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N8S2/c1-11-5-7(13-1)15-3-17-9(5)19-20-10-6-8(14-2-12-6)16-4-18-10/h1-4H,(H,11,13,15,17)(H,12,14,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNKLXSTZWVSJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)SSC3=NC=NC4=C3NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198084 | |

| Record name | Mercaptopurine disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49808-20-0 | |

| Record name | Mercaptopurine disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049808200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(6-purinyl) disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine,6'-dithiobis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mercaptopurine disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-disulfanediylbis(9H-purine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERCAPTOPURINE DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z5Q8TY5GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.